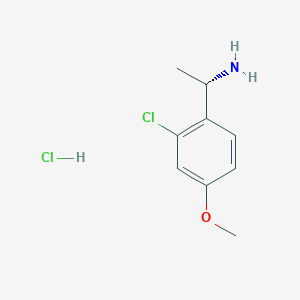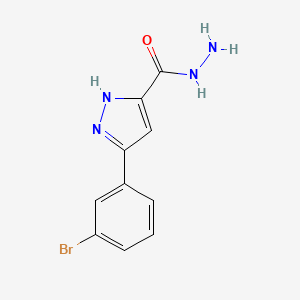
3-(4-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C13H11FN2O3 and its molecular weight is 262.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-(4-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione, also known as Lenalidomide , is the ubiquitin E3 ligase cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Lenalidomide acts as a ligand for cereblon . It binds to this enzyme and induces it to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These transcription factors are critical for the development and function of many immune cells, including T cells and natural killer cells .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 disrupts the normal functioning of immune cells, leading to pleiotropic antitumor effects . This includes both direct effects on tumor cells, such as inducing apoptosis, and indirect effects, such as inhibiting angiogenesis .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The result of Lenalidomide’s action is a reduction in tumor growth . It is used in the treatment of multiple myeloma and 5q-deletion associated myelodysplastic syndrome (del(5q)-MDS) .
Biochemical Analysis
Biochemical Properties
3-(4-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the ubiquitin E3 ligase cereblon. This interaction leads to the degradation of the Ikaros transcription factors IKZF1 and IKZF3, which are crucial for the regulation of immune responses . Additionally, this compound has been shown to inhibit the secretion of inflammatory cytokines and induce the proliferation of T-lymphocytes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the synthesis of interleukin-2 and gamma interferon, which are essential for immune responses . Furthermore, this compound inhibits the proliferation of various hematopoietic tumor cell lines and blocks angiogenesis by preventing the formation of microvessels and endothelial channels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ubiquitin E3 ligase cereblon, leading to the ubiquitination and subsequent degradation of specific transcription factors such as IKZF1 and IKZF3 . This degradation results in the modulation of gene expression and the inhibition of inflammatory cytokine production . Additionally, this compound has been shown to induce the degradation of casein kinase 1 alpha, further influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that it maintains its immunomodulatory and anti-cancer properties over time, although the extent of its effects may diminish with prolonged exposure . In vitro and in vivo studies have demonstrated that the compound continues to inhibit tumor cell proliferation and modulate immune responses even after extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses and inhibits tumor growth without significant adverse effects . At higher doses, toxic effects such as hematological toxicity and teratogenicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and subsequent conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism . These metabolic processes influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through several mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within tissues are influenced by these interactions, which can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . Additionally, it has been observed to accumulate in the nucleus, where it can influence gene expression and other nuclear processes . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further modulating its activity .
Properties
CAS No. |
2359705-88-5 |
|---|---|
Molecular Formula |
C13H11FN2O3 |
Molecular Weight |
262.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




